molecular formula C24H30N4O5 B11008768 (1S,5R)-3-[(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one

(1S,5R)-3-[(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one

Cat. No.: B11008768
M. Wt: 454.5 g/mol
InChI Key: XHLXMKKRBCIDBX-IEAUQHRDSA-N
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Description

11-{2-[6,7-DIMETHOXY-2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]ACETYL}-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECAN-6-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-{2-[6,7-DIMETHOXY-2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]ACETYL}-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECAN-6-ONE typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazoline with an appropriate acylating agent to form the intermediate product. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

11-{2-[6,7-DIMETHOXY-2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]ACETYL}-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECAN-6-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

11-{2-[6,7-DIMETHOXY-2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]ACETYL}-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECAN-6-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-{2-[6,7-DIMETHOXY-2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]ACETYL}-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECAN-6-ONE involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-2-methyl-4-oxo-3(4H)-quinazoline: A precursor in the synthesis of the compound.

    Quinazolinone derivatives: A class of compounds with similar structures and biological activities.

Uniqueness

11-{2-[6,7-DIMETHOXY-2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]ACETYL}-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECAN-6-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tricyclic structure and specific functional groups make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H30N4O5

Molecular Weight

454.5 g/mol

IUPAC Name

(1S,9R)-11-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)acetyl]-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one

InChI

InChI=1S/C24H30N4O5/c1-14-25-18-9-21(33-3)20(32-2)8-17(18)24(31)27(14)13-23(30)26-10-15-7-16(12-26)19-5-4-6-22(29)28(19)11-15/h8-9,15-16,19H,4-7,10-13H2,1-3H3/t15-,16+,19?/m1/s1

InChI Key

XHLXMKKRBCIDBX-IEAUQHRDSA-N

Isomeric SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)N3C[C@H]4C[C@@H](C3)C5CCCC(=O)N5C4)OC)OC

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)N3CC4CC(C3)C5CCCC(=O)N5C4)OC)OC

Origin of Product

United States

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